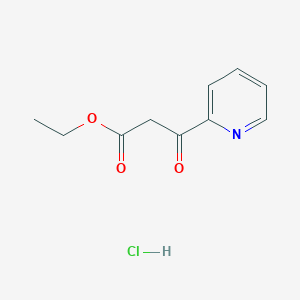
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride typically involves the reaction of ethyl acetoacetate with 2-bromopyridine in the presence of a base such as sodium ethoxide. The reaction is carried out in an inert atmosphere, usually under reflux conditions, to ensure complete conversion of the starting materials . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.
科学的研究の応用
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto group and pyridine ring play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
類似化合物との比較
Similar Compounds
- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
- Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate
- Ethyl 3-oxo-3-(quinolin-2-yl)propanoate
Uniqueness
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of the pyridine ring, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of various biologically active compounds and enhance its utility in scientific research .
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
ethyl 3-oxo-3-pyridin-2-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8;/h3-6H,2,7H2,1H3;1H |
InChIキー |
WYFAJLUERDRUGE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=CC=CC=N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



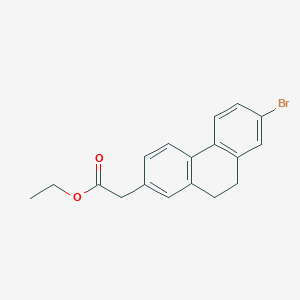
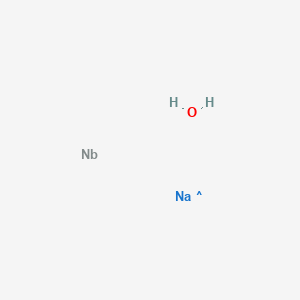

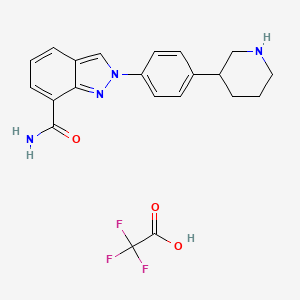
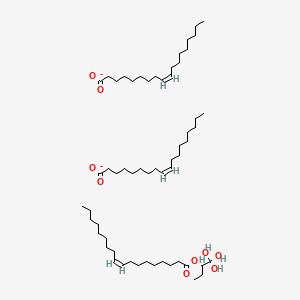
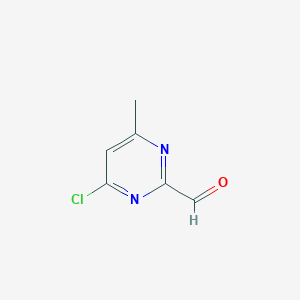
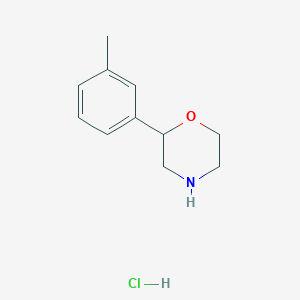
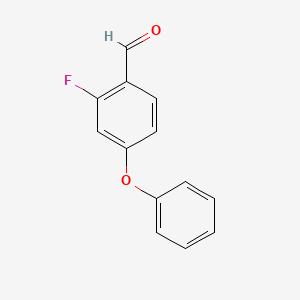
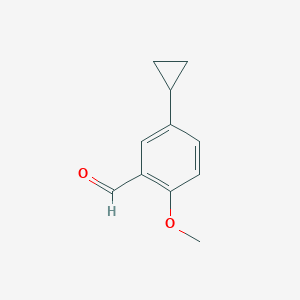
![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)


![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)
